![molecular formula C17H14FN3O3S B2562369 (3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-32-9](/img/structure/B2562369.png)
(3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, commonly known as FNIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. Researchers have synthesized various indole-based molecules and evaluated their efficacy against viruses. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Antitubercular Potential
Given the urgent need for new antitubercular drugs, compounds like ours could be valuable. Although specific data are lacking, the indole framework suggests possible activity against Mycobacterium tuberculosis.
properties
IUPAC Name |
(3-fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-3-1-2-13(10-14)16(22)20-9-8-19-17(20)25-11-12-4-6-15(7-5-12)21(23)24/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXOBQCQVPXBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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